Iron(2+) ethylenediammonium sulphate

CAS No.: 63589-59-3

Cat. No.: VC3796097

Molecular Formula: C2H10FeN2O8S2

Molecular Weight: 310.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63589-59-3 |

|---|---|

| Molecular Formula | C2H10FeN2O8S2 |

| Molecular Weight | 310.1 g/mol |

| IUPAC Name | ethane-1,2-diamine;hydrogen sulfate;iron(2+) |

| Standard InChI | InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |

| Standard InChI Key | KLLMHEWAYVXMSW-UHFFFAOYSA-L |

| SMILES | C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

| Canonical SMILES | C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

Introduction

Structural and Molecular Characteristics

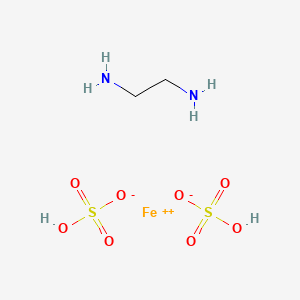

The molecular architecture of iron(2+) ethylenediammonium sulphate is defined by its coordination geometry. The iron(II) ion () is chelated by ethylenediamine (), a bidentate ligand, while sulfate ions () occupy the remaining coordination sites. This results in an octahedral geometry around the metal center, a common motif in iron(II) complexes .

Hydrated vs. Anhydrous Forms

The anhydrous form () has a molecular weight of 310.08 g/mol , whereas the tetrahydrate () weighs 382.15 g/mol . The additional water molecules in the tetrahydrate form stabilize the crystal lattice, enhancing its solubility in aqueous media .

Table 1: Molecular Properties

| Property | Anhydrous Form | Tetrahydrate Form |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 310.08 | 382.15 |

| Crystal System | Monoclinic (predicted) | Orthorhombic (observed) |

Synthesis and Preparation

The synthesis of iron(2+) ethylenediammonium sulphate involves a carefully controlled exothermic reaction between ferrous sulfate () and ethylenediamine () in the presence of sulfuric acid6.

Stepwise Synthesis Protocol

-

Dissolution of Ferrous Sulfate:

Ferrous sulfate (1 g) is dissolved in a minimal quantity of water acidified with concentrated sulfuric acid to prevent oxidation of to 6. -

Ligand Addition:

Ethylenediamine is added dropwise to the cooled () ferrous sulfate solution under vigorous stirring. The exothermic nature of the reaction necessitates ice-bath cooling to maintain thermal control6 . -

Precipitation and Crystallization:

Absolute ethanol is introduced to induce precipitation. The resulting white crystals are vacuum-filtered using Whatman filter paper (#41), washed with ethanol and ether, and air-dried 6.

Table 2: Reaction Conditions

Physicochemical Properties

Solubility and Stability

Iron(2+) ethylenediammonium sulphate is highly soluble in water ( at ) but insoluble in nonpolar solvents . The tetrahydrate form exhibits superior stability under ambient conditions, making it preferable for long-term storage .

Table 3: Key Physical Properties

Applications and Industrial Relevance

Analytical Chemistry

The compound serves as a primary standard in redox titrations due to its high purity () and stability in aqueous solutions . Its well-defined stoichiometry ensures accurate calibration of analytical instruments.

Materials Science

In crystal growth experiments, iron(2+) ethylenediammonium sulphate is employed to study nucleation kinetics. Saturated solutions of the tetrahydrate form facilitate the production of single crystals under controlled abrasion/grinding conditions .

Educational Use

Its synthesis is a staple in undergraduate inorganic chemistry laboratories, illustrating ligand substitution reactions and coordination chemistry principles6.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume